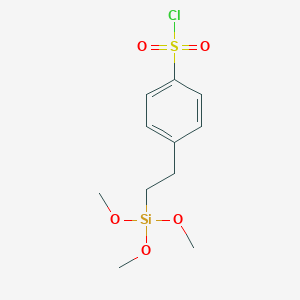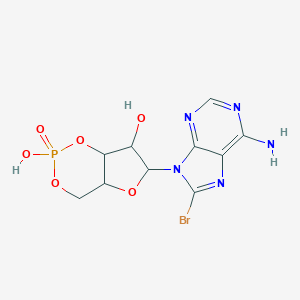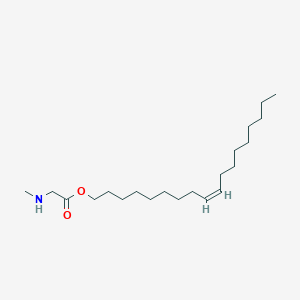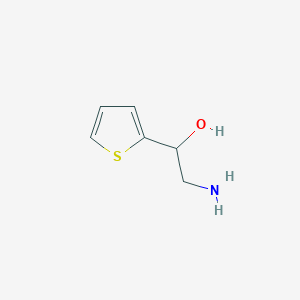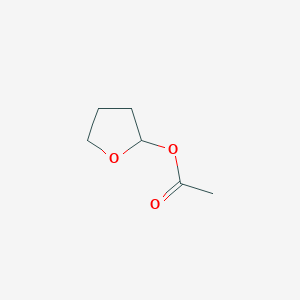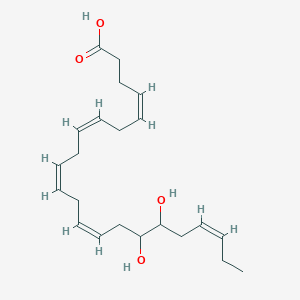
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride is a chemical compound that has been extensively researched for its potential in various scientific fields. This compound is also known as FMOC-Cl, and it is widely used in organic chemistry as a protecting group for amino acids during peptide synthesis.
Mechanism of Action
FMOC-Cl reacts with the amino group of the amino acid to form a stable amide bond. This amide bond protects the amino acid from further reactions during peptide synthesis. The FMOC group can be easily removed using base-catalyzed hydrolysis, which regenerates the free amino group of the amino acid.
Biochemical and Physiological Effects:
FMOC-Cl does not have any known biochemical or physiological effects as it is primarily used as a protecting group in organic chemistry. However, it is important to note that FMOC-Cl is a toxic compound and should be handled with care.
Advantages and Limitations for Lab Experiments
The main advantage of using FMOC-Cl as a protecting group in peptide synthesis is that it is easily removable using base-catalyzed hydrolysis. This allows for the synthesis of longer peptides without the need for multiple deprotection steps. The main limitation of using FMOC-Cl is that it is a toxic compound and should be handled with care.
Future Directions
There are several future directions for the research on FMOC-Cl. One potential direction is the development of new protecting groups that are less toxic and more environmentally friendly. Another direction is the use of FMOC-Cl in the synthesis of new peptide-based drugs. Additionally, FMOC-Cl could be used in the development of new diagnostic tools for the analysis of proteins and peptides. Overall, the research on FMOC-Cl has the potential to lead to new discoveries in the fields of organic chemistry, proteomics, and drug development.
Synthesis Methods
FMOC-Cl can be synthesized by reacting 9-Fluorenylmethanol with Thionyl Chloride. The reaction takes place under reflux conditions in dry dichloromethane, and the resulting product is purified using column chromatography. The yield of FMOC-Cl obtained from this reaction is typically high, and the purity of the product is also excellent.
Scientific Research Applications
FMOC-Cl has been extensively used in the field of organic chemistry for the synthesis of peptides. It is used as a protecting group for the amino acids during peptide synthesis, and it can be easily removed using base-catalyzed hydrolysis. FMOC-Cl is also used in the field of proteomics for the analysis of proteins. It is used for the derivatization of amino acids in proteins, which makes them more amenable to analysis using mass spectrometry.
properties
CAS RN |
133550-86-4 |
|---|---|
Product Name |
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride |
Molecular Formula |
C21H22ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(fluoranthen-2-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-15-5-4-8-18-16-6-2-3-7-17(16)19(10-14)20(15)18;/h2-10,22-24H,11-13H2,1H3;1H |
InChI Key |
HVCZOCZVMUDJFS-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42.Cl |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42.Cl |
Other CAS RN |
133550-86-4 |
synonyms |
2-(fluoranthen-2-ylmethylamino)-2-methyl-propane-1,3-diol hydrochlorid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
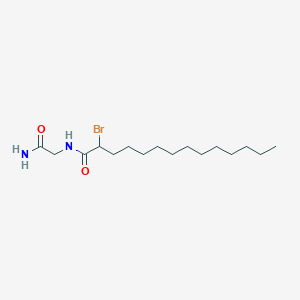
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

